molecular formula C10H13N3 B12913874 Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro- CAS No. 62136-29-2

Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-

Cat. No.: B12913874
CAS No.: 62136-29-2
M. Wt: 175.23 g/mol
InChI Key: QUXWHQACDVQASB-UHFFFAOYSA-N
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Description

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyrrole ring. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of cyclohexanone with malononitrile in the presence of a base and a catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of environmentally friendly catalysts, are often applied to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62136-29-2

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile

InChI

InChI=1S/C10H13N3/c11-6-8-7-4-2-1-3-5-9(7)13-10(8)12/h13H,1-5,12H2

InChI Key

QUXWHQACDVQASB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC(=C2C#N)N

Origin of Product

United States

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